molecular formula C15H18ClN3O B4194124 N-(2-furylmethyl)-1-propyl-1H-benzimidazol-5-amine hydrochloride

N-(2-furylmethyl)-1-propyl-1H-benzimidazol-5-amine hydrochloride

Cat. No. B4194124
M. Wt: 291.77 g/mol
InChI Key: IAMUNFLJTFXXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-1-propyl-1H-benzimidazol-5-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzimidazole derivative that exhibits a wide range of biological activities, making it a promising candidate for various biomedical applications.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-propyl-1H-benzimidazol-5-amine hydrochloride is not fully understood. However, it is believed to act by inhibiting various cellular pathways, including DNA synthesis, protein synthesis, and cell division. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-propyl-1H-benzimidazol-5-amine hydrochloride exhibits various biochemical and physiological effects. It has been shown to suppress the growth of cancer cells by inhibiting DNA synthesis and inducing apoptosis. The compound also exhibits antibacterial and antifungal activities by disrupting the cell membrane of microorganisms. Additionally, it has been shown to inhibit viral replication by blocking viral entry and replication.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-1-propyl-1H-benzimidazol-5-amine hydrochloride has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in high yields and purity. The compound exhibits a broad range of biological activities, making it a versatile tool for various biomedical applications. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of N-(2-furylmethyl)-1-propyl-1H-benzimidazol-5-amine hydrochloride. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, viral infections, and inflammatory disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its synthesis method for commercial production.

Scientific Research Applications

N-(2-furylmethyl)-1-propyl-1H-benzimidazol-5-amine hydrochloride has been extensively studied for its potential therapeutic applications. It exhibits anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities. The compound has shown promising results in the treatment of various diseases, including cancer, bacterial and fungal infections, viral infections, and inflammatory disorders.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-propylbenzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O.ClH/c1-2-7-18-11-17-14-9-12(5-6-15(14)18)16-10-13-4-3-8-19-13;/h3-6,8-9,11,16H,2,7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMUNFLJTFXXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-1-propylbenzimidazol-5-amine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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